Alicaforsen

Description

Structure

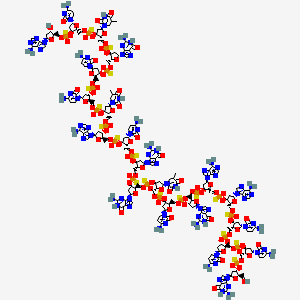

2D Structure

Properties

CAS No. |

185229-68-9 |

|---|---|

Molecular Formula |

C192H225N75O98P19S19-19 |

Molecular Weight |

6349 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C192H244N75O98P19S19/c1-76-40-256(190(286)245-169(76)270)136-30-89(357-376(299,395)314-50-106-84(25-131(334-106)251-15-7-122(196)230-185(251)281)351-370(293,389)312-49-105-87(28-134(333-105)254-18-10-125(199)233-188(254)284)355-374(297,393)323-59-115-97(38-145(343-115)266-74-225-154-167(266)238-180(208)243-175(154)276)364-381(304,400)319-55-111-90(31-137(339-111)257-41-77(2)170(271)246-191(257)287)356-375(298,394)313-46-102-81(22-128(330-102)248-12-4-119(193)227-182(248)278)348-366(289,385)308-44-100-79(269)20-127(328-100)259-67-218-147-156(201)210-63-214-160(147)259)110(338-136)54-318-380(303,399)359-92-33-139(260-68-219-148-157(202)211-64-215-161(148)260)340-112(92)56-320-373(296,392)354-88-29-135(255-19-11-126(200)234-189(255)285)336-108(88)52-316-379(302,398)363-96-37-144(265-73-224-153-166(265)237-179(207)242-174(153)275)346-118(96)62-326-384(307,403)365-98-39-146(267-75-226-155-168(267)239-181(209)244-176(155)277)344-116(98)60-324-377(300,396)358-91-32-138(258-42-78(3)171(272)247-192(258)288)337-109(91)53-317-371(294,390)352-85-26-132(252-16-8-123(197)231-186(252)282)335-107(85)51-315-378(301,397)362-95-36-143(264-72-223-152-165(264)236-178(206)241-173(152)274)345-117(95)61-325-383(306,402)361-94-35-141(262-70-221-150-159(204)213-66-217-163(150)262)342-114(94)58-322-382(305,401)360-93-34-140(261-69-220-149-158(203)212-65-216-162(149)261)341-113(93)57-321-372(295,391)353-86-27-133(253-17-9-124(198)232-187(253)283)332-104(86)48-311-369(292,388)350-83-24-130(250-14-6-121(195)229-184(250)280)331-103(83)47-310-368(291,387)349-82-23-129(249-13-5-120(194)228-183(249)279)329-101(82)45-309-367(290,386)347-80-21-142(327-99(80)43-268)263-71-222-151-164(263)235-177(205)240-172(151)273/h4-19,40-42,63-75,79-118,127-146,268-269H,20-39,43-62H2,1-3H3,(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H2,193,227,278)(H2,194,228,279)(H2,195,229,280)(H2,196,230,281)(H2,197,231,282)(H2,198,232,283)(H2,199,233,284)(H2,200,234,285)(H2,201,210,214)(H2,202,211,215)(H2,203,212,216)(H2,204,213,217)(H,245,270,286)(H,246,271,287)(H,247,272,288)(H3,205,235,240,273)(H3,206,236,241,274)(H3,207,237,242,275)(H3,208,238,243,276)(H3,209,239,244,277)/p-19/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?/m0/s1 |

InChI Key |

ZMJWRJKGPUDEOX-LMXUULCNSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3C[C@@H](O[C@@H]3COP(=S)([O-])O[C@H]4C[C@@H](O[C@@H]4COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6C[C@@H](O[C@@H]6COP(=S)([O-])O[C@H]7C[C@@H](O[C@@H]7COP(=S)([O-])O[C@H]8C[C@@H](O[C@@H]8COP(=S)([O-])O[C@H]9C[C@@H](O[C@@H]9COP(=S)([O-])O[C@H]1C[C@@H](O[C@@H]1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)O |

sequence |

GCCCAAGCTGGCATCCGTCA |

Synonyms |

alicaforsen alicaforsen sodium ISIS 2302 ISIS-2302 |

Origin of Product |

United States |

Molecular Mechanism of Action of Alicaforsen

Specific Targeting of Intercellular Adhesion Molecule-1 (ICAM-1) mRNA

Alicaforsen functions as an antisense oligonucleotide, specifically designed to interact with the messenger RNA (mRNA) of ICAM-1. This interaction disrupts the normal cellular processes that lead to ICAM-1 protein production.

As a 20-base phosphorothioate (B77711) oligonucleotide, this compound possesses a base sequence that is complementary to the human ICAM-1 mRNA oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govcuni.czfrontiersin.orgtandfonline.comnih.govtaylorandfrancis.com. Upon introduction into cells, this compound binds to its target ICAM-1 mRNA through the process of hybridization, forming a DNA:RNA heteroduplex oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netresearchgate.netnih.govnih.govcuni.czfrontiersin.orgnih.govtaylorandfrancis.com. This binding event is sequence-specific and renders the ICAM-1 mRNA ineffective gastrores.orgnih.govresearchgate.netcuni.cz.

The formation of the DNA:RNA heteroduplex by this compound and ICAM-1 mRNA creates a substrate for the cellular enzyme Ribonuclease H (RNase H) oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govcuni.czfrontiersin.orgnih.govtaylorandfrancis.com. RNase H recognizes and cleaves the RNA strand within this heteroduplex, leading to the degradation of the ICAM-1 mRNA oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govcuni.czfrontiersin.orgnih.govtaylorandfrancis.com. This enzymatic degradation effectively eliminates the template required for ICAM-1 protein synthesis.

The degradation of ICAM-1 mRNA directly results in a significant reduction in the translation of ICAM-1 protein oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netnih.govnih.govcuni.cztandfonline.comtaylorandfrancis.com. Consequently, the expression of ICAM-1 protein on the surface of cells, particularly endothelial cells and immune cells involved in inflammation, is downregulated oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netnih.govnih.govcuni.cztandfonline.comtaylorandfrancis.com. ICAM-1 is a key adhesion molecule involved in leukocyte recruitment to sites of inflammation; its reduced expression thus hinders the inflammatory cascade by limiting leukocyte adhesion and migration oup.comgastrores.orgnih.govresearchgate.netresearchgate.netnih.govtandfonline.comnih.govtaylorandfrancis.comkarger.commdpi.com.

Investigation of this compound's Interaction with Toll-like Receptor 9 (TLR-9)

Beyond its primary target, research has indicated that this compound also interacts with Toll-like Receptor 9 (TLR-9), suggesting a broader impact on immune system modulation.

Toll-like Receptor 9 (TLR-9) is an intracellular receptor predominantly found in endosomes, which plays a crucial role in the innate immune system by recognizing unmethylated CpG motifs in bacterial and viral DNA biospace.comgoogle.commdpi.comfrontiersin.orgbiolscigroup.usresearchgate.net. Upon binding to its ligand, TLR-9 initiates signaling cascades, typically involving adaptor proteins like MyD88, leading to the activation of downstream pathways and the production of inflammatory cytokines or interferons google.commdpi.comfrontiersin.orgresearchgate.net. TLR-9 is involved in sensing foreign DNA and modulating immune responses at mucosal surfaces oup.combiospace.comgoogle.combiolscigroup.us.

In addition to its action on ICAM-1, this compound has been shown to target TLR-9 oup.combiospace.com. Specifically, studies suggest that this compound acts as an antagonist of TLR-9, inhibiting its signaling pathway biospace.comgoogle.com. This antagonistic activity is considered a significant finding, potentially explaining the durable responses observed in patients treated with this compound biospace.com. Research indicates that the therapeutic concentrations of this compound are sufficient to exert effects on both ICAM-1 inhibition and TLR-9 antagonism google.com.

Table 1: this compound's Mechanistic Actions and Observed Consequences

| Target | Action | Primary Mechanism | Observed Consequence / Finding | Supporting Research |

| ICAM-1 mRNA | Inhibition and Degradation | Hybridization with ICAM-1 mRNA, followed by RNase H-dependent cleavage | Downregulation of ICAM-1 protein expression; reduced leukocyte adhesion and migration. | oup.comnih.govgastrores.orgnih.govdrugbank.comresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govcuni.czfrontiersin.orgtandfonline.comnih.govtaylorandfrancis.com |

| TLR-9 | Antagonism | Binding to TLR-9, inhibiting its signaling pathway | Potential for durable therapeutic responses; therapeutic dose effective for both ICAM-1 inhibition and TLR-9 antagonism. | biospace.comgoogle.com |

Compound Names:

this compound

Intercellular Adhesion Molecule-1 (ICAM-1)

Toll-like Receptor 9 (TLR-9)

Molecular and Cellular Pharmacology of Alicaforsen

Role of ICAM-1 in Leukocyte Trafficking and Adhesion Biology

Intercellular Adhesion Molecule-1 (ICAM-1), also known as CD54, is a transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily. nih.govresearchgate.net It plays a critical role in the immune system, primarily by mediating the adhesion and trafficking of leukocytes (white blood cells) from the bloodstream into tissues, a fundamental step in the inflammatory response. nih.govmdpi.com

Under normal physiological conditions, ICAM-1 is expressed at low levels on the surface of various cells, including vascular endothelial cells, epithelial cells, and immune cells like lymphocytes and macrophages. nih.govnih.gov However, in the presence of inflammatory stimuli, its expression is significantly upregulated. researchgate.netresearchgate.net Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of ICAM-1 expression on vascular endothelial cells. nih.govyoutube.com This increased expression transforms the endothelial surface into a more adhesive substrate for circulating leukocytes, facilitating their recruitment to sites of inflammation. nih.govpatsnap.com This upregulation is a hallmark of many inflammatory conditions. drugbank.com

The primary function of ICAM-1 in leukocyte trafficking is to act as a ligand for integrins, which are adhesion receptors present on the surface of leukocytes. nih.gov Specifically, ICAM-1 binds to the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1) and Macrophage-1 Antigen (Mac-1). nih.govmdpi.com

LFA-1 (CD11a/CD18) is primarily involved in the initial firm adhesion of leukocytes to the endothelial wall. nih.govnih.gov The interaction between LFA-1 on the leukocyte and ICAM-1 on the endothelial cell is a crucial step that leads to the arrest of the rolling leukocyte. nih.govmdpi.com

Mac-1 (CD11b/CD18) also binds to ICAM-1 and is involved in subsequent processes such as the crawling of leukocytes along the endothelium and their eventual migration across the vessel wall into the surrounding tissue. nih.govnih.govashpublications.org

The binding affinity and specific roles of these integrins can be influenced by the activation state of the leukocyte. nih.govmolbiolcell.org For instance, chemotactic stimulation can enhance the Mac-1-dependent attachment to ICAM-1. nih.gov

| Leukocyte Integrin | Alternative Name | Primary Function in ICAM-1 Interaction | Key Role in Leukocyte Trafficking |

|---|---|---|---|

| LFA-1 | CD11a/CD18 | Mediates firm adhesion of leukocytes to endothelial cells. nih.govmdpi.com | Arrest and firm adhesion. nih.gov |

| Mac-1 | CD11b/CD18 | Contributes to adhesion, crawling, and transmigration. nih.govashpublications.org | Crawling and diapedesis. mdpi.com |

Inhibition of ICAM-1 function or expression directly interferes with the multi-step process of leukocyte extravasation. By reducing the availability of ICAM-1 on the endothelial surface, the critical steps of firm adhesion and subsequent transmigration of leukocytes are impeded. ashpublications.orgnih.gov

Blocking the ICAM-1 pathway can lead to:

Reduced Leukocyte Adhesion: Fewer leukocytes are able to firmly attach to the blood vessel wall at the site of inflammation. ashpublications.org

Impaired Transmigration: The movement of adhered leukocytes across the endothelial barrier into the tissue is diminished. nih.gov

Decreased Leukocyte Activation: The interaction between ICAM-1 and its integrin ligands can also transmit signals that contribute to leukocyte activation. nih.gov Inhibiting this interaction may therefore also dampen the activation of immune cells.

Studies have demonstrated that blocking ICAM-1 can significantly diminish leukocyte adhesion and invasion of tissues in inflammatory models. mdpi.comnih.gov This modulation of leukocyte trafficking is the central mechanism through which ICAM-1 inhibition exerts its anti-inflammatory effects.

| Process | Effect of ICAM-1 Inhibition | Cellular Consequence |

|---|---|---|

| Leukocyte Rolling | May be slowed. nih.govmdpi.com | Reduced transition to firm adhesion. |

| Firm Adhesion | Significantly reduced. ashpublications.org | Fewer leukocytes arrest on the endothelium. |

| Crawling | Impaired. mdpi.com | Leukocytes are less able to survey the endothelium for exit points. |

| Transendothelial Migration (Diapedesis) | Inhibited. ashpublications.orgnih.gov | Reduced infiltration of leukocytes into inflamed tissue. |

Investigation of Inflammatory Cascade Pathways Influenced by Alicaforsen

This compound's mechanism of action directly impacts the inflammatory cascade by preventing the synthesis of ICAM-1. wikipedia.orgdrugbank.com As an antisense oligonucleotide, it hybridizes with the ICAM-1 mRNA, forming a DNA-RNA complex that is subsequently degraded by the enzyme RNase H. drugbank.comnih.gov This prevents the translation of the mRNA into the functional ICAM-1 protein. nih.gov

By downregulating ICAM-1, this compound influences several key inflammatory pathways:

Leukocyte Recruitment: The most direct effect is the disruption of the leukocyte adhesion and migration cascade, as detailed above. This reduces the influx of inflammatory cells such as neutrophils and lymphocytes to the inflamed tissue. nih.govnih.gov

T-Lymphocyte Trafficking and Stimulation: ICAMs are particularly important for T-lymphocyte trafficking and local stimulation within the intestine. nih.gov By inhibiting ICAM-1, this compound can alter the local inflammatory reaction in the intestinal wall. nih.gov

Cytokine Signaling Feedback: The interaction of leukocytes with endothelial cells via ICAM-1 can itself trigger further pro-inflammatory signaling. mdpi.com Inhibition of this interaction may help to break a positive feedback loop that perpetuates inflammation.

Research into this compound has focused on its ability to alter the local inflammatory reaction in tissues where ICAM-1 is overexpressed, such as in inflammatory bowel disease. drugbank.comnih.gov

Research on Potential Broader Immunomodulatory Effects

The inhibition of ICAM-1 by this compound may have immunomodulatory effects that extend beyond the simple blockade of leukocyte trafficking. ICAM-1 is not only an adhesion molecule but also participates in cell-to-cell immune signaling. taylorandfrancis.com

Potential broader effects under investigation include:

Modulation of T-cell Activation: ICAM-1 is involved in the formation of the immunological synapse, the interface between an antigen-presenting cell and a lymphocyte, which is crucial for T-cell activation. nih.govmdpi.com By interfering with this process, this compound could modulate T-cell responses.

Influence on Antigen Presentation: ICAM-1 facilitates antigen presentation in the intestinal mucosa. drugbank.com Its downregulation could therefore affect the initiation and propagation of the adaptive immune response in this tissue.

Disease-Modifying Effects: In studies of ulcerative colitis, the durable clinical response observed with this compound, even without maintenance therapy, suggests a potential disease-modifying effect rather than simple symptom suppression. wikipedia.org This may be due to its action on multiple levels of the intestinal inflammatory process. taylorandfrancis.com

By targeting a central molecule in the inflammatory process, this compound's effects may be multifaceted, influencing not just cell migration but also the complex signaling and interactions that drive chronic inflammation. nih.govtaylorandfrancis.com

Preclinical Research and Experimental Model Systems for Alicaforsen

In Vitro Studies of Alicaforsen's Biological Activity

In vitro studies have been crucial in defining the specific molecular target of this compound and understanding how it functions at a cellular level. These experiments have primarily focused on its ability to inhibit the production of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein involved in the inflammatory process. iiab.mewikipedia.org

Cellular Uptake and Intracellular Localization of this compound

For an antisense oligonucleotide like this compound to be effective, it must be able to enter the target cells and reach the specific intracellular compartment where the target mRNA resides. Studies have investigated the cellular uptake and subsequent localization of this compound. While detailed specifics on the uptake mechanism for this compound are part of ongoing research, antisense oligonucleotides, in general, are known to be taken up by cells through processes such as endocytosis. psu.eduscispace.com

Once inside the cell, this compound must localize to the cytoplasm and the nucleus, where mRNA is transcribed and translated. Research has shown that after administration, intact this compound can be found in the colonic mucosal tissue. nih.gov The effective delivery of antisense oligonucleotides to their intracellular sites of action remains a critical area of investigation to enhance their therapeutic efficacy. nih.gov

In Vivo Animal Models of Inflammation and Their Relevance to this compound Research

Animal models of inflammation have been instrumental in evaluating the therapeutic potential of this compound in a living organism and have provided a rationale for its use in human inflammatory conditions. oup.com Murine models of colitis, in particular, have been widely used to study the effects of this compound on intestinal inflammation. tandfonline.com

Studies in Murine Models of Colitis (e.g., Dextran (B179266) Sulfate (B86663) Sodium-Induced Colitis)

A commonly used and relevant model is dextran sulfate sodium (DSS)-induced colitis in mice, which mimics some aspects of human ulcerative colitis. nih.govoup.com In this model, oral administration of DSS induces an inflammatory response in the colon characterized by increased expression of ICAM-1. nih.gov

Studies using a murine-specific ICAM-1 antisense oligonucleotide, ISIS 3082 (the murine analogue of this compound), have demonstrated effective downregulation of ICAM-1 in the inflamed colon tissue of mice with DSS-induced colitis. iiab.menih.gov Immunohistological analysis of the colons from these mice revealed a significant reduction in ICAM-1 immunostaining following treatment with the antisense oligonucleotide. nih.gov This confirms that the mechanism of action observed in vitro—the reduction of ICAM-1 expression—is also effective in a complex in vivo inflammatory environment. iiab.me

The upregulation of ICAM-1 on endothelial cells is a critical step in the recruitment of leukocytes to sites of inflammation. mdpi.comnih.gov By downregulating ICAM-1, this compound is expected to reduce the infiltration of these inflammatory cells.

In the DSS-induced colitis model, treatment with the ICAM-1 antisense oligonucleotide led to a decrease in the infiltration of leukocytes into the colonic mucosa. nih.gov Specifically, a reduction in lymphocyte function antigen 1 (LFA-1)-positive cells, which bind to ICAM-1, was observed. nih.gov This reduction in leukocyte infiltration was associated with a dose-dependent improvement in the clinical signs of colitis, including a decrease in the Disease Activity Index (DAI), which assesses factors like weight loss, stool consistency, and bleeding. oup.com Furthermore, the ICAM-1 oligonucleotide was shown to be effective not only in preventing colitis when administered prophylactically but also in diminishing the clinical severity of established colitis. nih.gov

| Animal Model | Key Findings | Associated Inflammatory Markers |

|---|---|---|

| Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice | Reduced clinical signs of colitis (↓DAI) oup.com | ↓ ICAM-1 expression nih.gov |

| Decreased leukocyte infiltration nih.gov | ↓ LFA-1 positive cells nih.gov | |

| Amelioration of established colitis nih.gov |

Research in Other Animal Models of Inflammatory Processes (e.g., Endotoxin (B1171834) Pneumonitis)

This compound's mechanism of targeting Intercellular Adhesion Molecule-1 (ICAM-1) has been investigated in various preclinical models of inflammation. One significant area of research involves the use of its murine analogue in models of endotoxin-induced pneumonitis, a condition characterized by acute lung inflammation. iiab.me

In a key study, the role of ICAM-1 in endotoxin-induced pneumonia was evaluated in mice using a murine-specific ICAM-1 antisense oligonucleotide. jci.org The model was induced by the instillation of E. coli endotoxin into the lungs, which led to a significant inflammatory response. jci.org The research demonstrated that endotoxin administration caused a fivefold increase in ICAM-1 mRNA in the lungs within four hours. jci.org Treatment with the ICAM-1 antisense oligonucleotide effectively inhibited this upregulation of ICAM-1 mRNA. jci.org

The primary outcome measured was the migration of neutrophils, a type of white blood cell, into the alveolar spaces of the lungs. The study found that inhibiting ICAM-1 expression with the antisense oligonucleotide resulted in a 59% reduction in the accumulation of neutrophils in the lungs compared to controls. jci.org This inhibition of neutrophil emigration was specific to the ICAM-1 targeted antisense molecule, as a control oligonucleotide with a scrambled sequence had no effect. jci.org These findings underscore the importance of ICAM-1 in the process of leukocyte recruitment during acute lung inflammation. jci.org

Table 1: Effects of ICAM-1 Antisense Oligonucleotide in Endotoxin-Induced Pneumonitis Model

| Parameter Measured | Observation in Control Group (Endotoxin only) | Effect of ICAM-1 Antisense Oligonucleotide (ISIS 3082) |

|---|---|---|

| ICAM-1 mRNA Expression | Fivefold increase 4 hours post-endotoxin instillation. jci.org | Complete inhibition of endotoxin-induced upregulation. jci.org |

| Neutrophil Accumulation | Significant influx of neutrophils into alveolar spaces. jci.org | 59% reduction in neutrophil accumulation. jci.org |

| Effect of Control Oligonucleotide | Similar neutrophil influx as the endotoxin-only group. jci.org | No significant effect on neutrophil accumulation. jci.org |

Pharmacokinetic and Pharmacodynamic Research of Alicaforsen in Preclinical Settings

Absorption and Distribution Characteristics of Oligonucleotides

The physical and chemical properties of antisense oligonucleotides (ASOs) like alicaforsen heavily influence their absorption and distribution. These are large molecules with a polyanionic nature, which presents significant challenges for crossing biological membranes. researchgate.netfrontiersin.org

Systemic versus Localized Delivery Research Strategies

Research into the delivery of oligonucleotides has explored both systemic and localized approaches to maximize therapeutic concentrations at the target site while minimizing potential off-target effects. cas.org

Systemic Delivery: Initial preclinical and clinical investigations of this compound utilized systemic administration routes, including intravenous and subcutaneous injections. oup.comtandfonline.com The rationale for systemic delivery is to achieve broad distribution for diseases with systemic or diffuse inflammation. cas.org However, for inflammatory bowel disease (IBD), systemic administration of this compound did not yield sufficient efficacy in later-stage trials, potentially because the concentration of the drug reaching the inflamed gut tissue was inadequate to effectively suppress ICAM-1. tandfonline.comtandfonline.com Systemically delivered ASOs also face challenges such as rapid clearance and significant uptake by the liver and kidneys, which can limit the amount of drug reaching the intended target tissue. frontiersin.orgmdpi.com

Localized Delivery: Given the challenges of systemic delivery, a localized strategy was developed for this compound in the form of a rectal enema for ulcerative colitis (UC) and pouchitis. tandfonline.comtandfonline.com This approach is designed to deliver the drug directly to the site of inflammation in the distal colon and rectum, bypassing systemic circulation and first-pass metabolism. tandfonline.com This strategy is based on the preclinical principle that direct application can achieve high local drug concentrations necessary for a therapeutic effect, a concept that proved successful for this compound. tandfonline.comtandfonline.com

Tissue Distribution Patterns and Barriers (e.g., Brain, Testes)

Following systemic administration, phosphorothioate-modified ASOs exhibit a relatively broad tissue distribution. frontiersin.org Preclinical studies in animals provide the primary understanding of these patterns.

Major Organs: The highest concentrations of systemically administered ASOs are typically found in the liver and kidneys, which are key organs for uptake and clearance. frontiersin.org Significant distribution also occurs in bone marrow, spleen, and lymph nodes. frontiersin.org

Biological Barriers: The large size and negative charge of oligonucleotides generally prevent them from crossing the blood-brain barrier, limiting their distribution into the central nervous system (CNS) after systemic delivery. frontiersin.orgresearchgate.netresearchgate.net Similarly, access to the testes is also restricted.

Target Tissue Models: In preclinical models of inflammation, a murine analogue of this compound, ISIS 3082, demonstrated effective downregulation of ICAM-1 in target tissues. Specifically, studies in endotoxin-induced pneumonitis and dextran-induced colitis models showed reduced ICAM-1 mRNA or protein levels in the lung and colon tissue, respectively, confirming the drug could reach and act on these inflamed tissues. iiab.me

Examination of Mucosal Tissue Concentrations Post-Administration

A critical aspect of this compound's preclinical evaluation was determining its concentration in the target tissue, the intestinal mucosa, particularly following localized delivery.

Research confirmed that after administration of an this compound enema, concentrations of the intact oligonucleotide in mucosal colonic tissue biopsies were significantly higher—by orders of magnitude—than those observed in plasma. gastrores.orgnih.govresearchgate.net This finding from clinical studies validated the preclinical hypothesis that a topical formulation could achieve high local bioavailability in the colon with very low systemic absorption. tandfonline.comnih.gov This high local concentration is believed to be essential for the drug's mechanism of action, which involves hybridizing with ICAM-1 mRNA within the cells of the intestinal lining to inhibit protein production. oup.comdrugbank.com

Mechanistic Aspects of this compound Clearance and Metabolism

The clearance and metabolism of this compound are characteristic of phosphorothioate (B77711) oligonucleotides.

Metabolism: this compound is metabolized by cellular nucleases, which are ubiquitous enzymes that cleave nucleic acids. frontiersin.org Both endonucleases and exonucleases progressively shorten the oligonucleotide chain. The phosphorothioate modification in this compound's backbone provides resistance to rapid degradation by these nucleases compared to unmodified oligonucleotides, which contributes to its enhanced stability and tissue half-life. tandfonline.com

Clearance: After systemic administration, clearance is influenced by several factors. The extensive binding of phosphorothioate ASOs to plasma proteins (often greater than 90%) limits their filtration by the renal glomeruli, which reduces the rate of clearance and prolongs their plasma half-life compared to smaller molecules. researchgate.netfrontiersin.org The metabolites, which are shorter oligonucleotide fragments, are then primarily cleared from the body through urinary excretion. frontiersin.org For intravenous this compound, the plasma half-life is approximately one hour. tandfonline.com Preclinical studies in monkeys with this compound and other similar oligonucleotides helped to characterize these general pharmacokinetic properties. iiab.me

Preclinical Pharmacodynamic Modeling and Exposure-Response Relationships

Preclinical pharmacodynamic (PD) studies are essential to establish a drug's mechanism of action and the relationship between drug exposure and its pharmacological effect.

Initial proof-of-concept for this compound was established in preclinical animal models of inflammation. iiab.mefrontiersin.org A murine analogue, ISIS 3082, was shown to be effective in reducing inflammation in models of colitis, which was associated with the downregulation of ICAM-1 expression in the inflamed gut tissue. tandfonline.comiiab.me These findings provided the foundational evidence that targeting ICAM-1 with an antisense oligonucleotide could be a viable therapeutic strategy for IBD. frontiersin.org

While detailed exposure-response relationships are often fully characterized in clinical trials, the models used are based on preclinical understanding. patsnap.com Clinical studies of this compound later demonstrated a correlation between drug exposure (as measured by the area under the plasma concentration-time curve) and clinical response. oup.comwikipedia.orgnih.gov For instance, in a trial involving patients with Crohn's disease, steroid-free remission was highly correlated with drug exposure. nih.gov This suggests that achieving a sufficient concentration of this compound at the site of action is critical for its efficacy, a principle first established in preclinical pharmacodynamic models. iiab.menih.gov

Table 1: Preclinical Models for this compound Pharmacodynamic Assessment

| Model | Organism | Key Finding | Reference |

|---|---|---|---|

| Cytokine-Induced ICAM-1 Expression | Human Cells (in vitro) | Selective inhibition of ICAM-1 expression. | iiab.me |

| Endotoxin (B1171834) Pneumonitis | Murine | Down-regulation of ICAM-1 message in lung tissue. | iiab.me |

Bioavailability Considerations for Oligonucleotide Formulations

Bioavailability is a critical pharmacokinetic parameter, and for oligonucleotides, it is highly dependent on the formulation and route of administration.

Oral Formulation: Like most large-molecule drugs, the oral bioavailability of this compound is expected to be very low. researchgate.net Its significant size and polyanionic charge prevent efficient passive absorption across the gastrointestinal tract. researchgate.net Preclinical studies in animal models have confirmed that oral absorption of phosphorothioate oligonucleotides is minimal. researchgate.net

Systemic Formulations (IV/SC): Intravenous administration ensures 100% bioavailability in the systemic circulation, and subcutaneous injection also provides high bioavailability. frontiersin.org However, as noted, systemic delivery of this compound for IBD did not prove sufficiently effective, likely because it failed to achieve a high enough concentration gradient to drive the drug into the inflamed intestinal tissue. tandfonline.comtandfonline.com

Topical (Enema) Formulation: The development of an enema formulation was a key strategy to overcome the bioavailability challenges at the target tissue. Studies have shown that this formulation results in minimal systemic bioavailability, with plasma concentrations representing less than 0.6% of the bioavailability seen with intravenous administration. nih.govtandfonline.com Conversely, this route provides very high local bioavailability, delivering the active substance directly to the diseased mucosal tissue. tandfonline.comtandfonline.comnih.gov

Table 2: Bioavailability of this compound by Formulation

| Formulation/Route | Systemic Bioavailability | Local (Colon) Bioavailability | Key Characteristic | Reference |

|---|---|---|---|---|

| Intravenous (IV) | 100% | Low (relative to dose) | High systemic exposure, but potentially insufficient tissue penetration in the gut. | tandfonline.comtandfonline.com |

| Oral | Very Low | Negligible | Poor absorption due to molecular size and charge. | researchgate.net |

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | this compound | | ISIS 3082 | | Mesalamine |

Advanced Antisense Oligonucleotide Science Relevant to Alicaforsen

Chemical Modifications of Oligonucleotide Backbones

Unmodified oligonucleotides are quickly broken down by enzymes called nucleases within the body, limiting their therapeutic potential. creative-biolabs.comscielo.br To overcome this, chemical modifications are introduced to the oligonucleotide structure, enhancing stability and preserving function.

Significance of Phosphorothioate (B77711) Modification for Nuclease Resistance and Stability

Alicaforsen utilizes a critical chemical modification known as a phosphorothioate (PS) linkage in its backbone. wikipedia.orgoup.com This modification is a cornerstone of first-generation antisense oligonucleotides (ASOs).

The Chemical Change : In a standard phosphodiester bond found in natural DNA and RNA, two oxygen atoms connect the nucleotide units. The phosphorothioate modification replaces one of the non-bridging oxygen atoms with a sulfur atom. creative-biolabs.comassaygenie.com

Enhanced Nuclease Resistance : This substitution makes the oligonucleotide backbone significantly more resistant to degradation by both endonucleases and exonucleases, which are enzymes that cleave nucleic acids. creative-biolabs.comassaygenie.comgenelink.com This increased resistance extends the half-life of the oligonucleotide in the bloodstream and within cells, allowing it more time to reach its target. creative-biolabs.comnih.gov

Protein Binding : The PS modification also increases the oligonucleotide's ability to bind to plasma proteins, such as albumin. nih.govrsc.org This interaction slows down renal clearance, further contributing to the drug's stability and favorable pharmacokinetic profile. nih.gov

This compound is specifically described as a 20-unit, fully phosphorothioate-modified antisense oligonucleotide, meaning every linkage in its backbone has been modified for maximum stability. wikipedia.orgoup.com

| Feature | Unmodified Phosphodiester Oligonucleotide | Phosphorothioate (PS) Modified Oligonucleotide |

| Backbone Linkage | Phosphodiester (P-O) | Phosphorothioate (P-S) |

| Nuclease Resistance | Low (rapidly degraded) creative-biolabs.commdpi.com | High (resistant to degradation) assaygenie.comgenelink.com |

| In Vivo Half-Life | Very short scielo.br | Significantly increased creative-biolabs.com |

| Protein Binding | Low | High (binds to plasma proteins) nih.govrsc.org |

Impact of Chemical Modifications on Oligonucleotide Hybridization and RNase H Activation

The primary goal of an antisense drug like this compound is to bind to its specific messenger RNA (mRNA) target and trigger its destruction. This process involves hybridization and the activation of a cellular enzyme called RNase H.

Hybridization : this compound is designed to be complementary to a specific sequence in the mRNA that codes for ICAM-1. nih.gov It binds to this target mRNA through a process called hybridization, forming a DNA-RNA heteroduplex. nih.gov While the phosphorothioate modification is essential for stability, it can slightly decrease the binding affinity (melting temperature, Tm) of the oligonucleotide to its RNA target compared to an unmodified DNA oligonucleotide. oup.com

RNase H Activation : The formation of the DNA-RNA duplex acts as a signal for RNase H1, a naturally occurring enzyme that specifically recognizes and cleaves the RNA strand of such hybrids. scielo.brrsc.orgdrugbank.com Crucially, the phosphorothioate modification is one of the few backbone alterations that is well-tolerated by RNase H, allowing the enzyme to remain active. scielo.brthno.org Once the mRNA is cleaved, it can no longer be translated into the ICAM-1 protein, effectively silencing the gene. oup.comnih.gov The intact this compound molecule can then detach and bind to another target mRNA molecule, acting in a catalytic manner. scielo.br

Other modifications, particularly at the 2'-position of the sugar ring (e.g., 2'-O-methyl or 2'-O-methoxyethyl), can increase binding affinity but typically prevent RNase H activation. scielo.brmdpi.comoup.com To combine the benefits of different modifications, "gapmer" designs are often used. These feature a central region of RNase H-competent chemistry (like PS-DNA) flanked by "wings" of modified nucleotides that enhance affinity and stability. thno.orgresearchgate.net However, this compound is characterized as a uniform phosphorothioate ASO, not a gapmer. nih.gov

Rational Oligonucleotide Design Principles and Sequence Specificity

The effectiveness of an antisense oligonucleotide depends heavily on the rational design of its sequence to ensure it binds strongly and specifically to the intended target, minimizing off-target effects.

Sequence Selection and Specificity : this compound is a 20-base oligonucleotide with the sequence 5'-GCCCAAGCTGGCATCCGTCA-3'. nih.govnih.gov This sequence is precisely complementary to a region of the human ICAM-1 mRNA, which ensures its high selectivity. tandfonline.comnih.gov The length of an ASO is a critical design parameter; a sequence of 18 to 20 bases is generally considered statistically unique within the human genome, making it unlikely to bind to unintended mRNA targets. sinica.edu.tw Even a single base mismatch between the oligonucleotide and its target can significantly decrease binding affinity, further enhancing specificity. sinica.edu.tw

Target Accessibility : A key challenge in ASO design is ensuring the chosen target sequence on the mRNA is accessible. mRNAs fold into complex secondary structures, which can hide potential binding sites. oup.comnih.gov Computational algorithms, such as m-fold, are used to predict the secondary structure of the target RNA and identify regions that are likely to be single-stranded and therefore accessible for the ASO to bind. nih.gov The most effective ASOs target these accessible sites. oup.com

Thermodynamic Properties : The design process also considers the thermodynamic stability of the ASO-mRNA duplex. Factors such as the guanine-cytosine (GC) content and the calculated binding energy are optimized to ensure a stable and effective interaction. nih.gov

Research into Novel Oligonucleotide Delivery Systems and Formulations

Delivering large, charged molecules like oligonucleotides to their site of action in the body is a major challenge. tandfonline.com Research is actively exploring novel formulations and delivery systems to improve this process, particularly for diseases of the gastrointestinal (GI) tract.

Targeted Delivery Approaches for Gastrointestinal Tract Applications

For inflammatory bowel diseases (IBD) like ulcerative colitis and pouchitis, delivering the therapeutic agent directly to the site of inflammation in the colon is a highly effective strategy.

Local vs. Systemic Delivery : this compound has been successfully formulated as a topical enema for direct administration to the distal colon. tandfonline.comoup.com This local delivery method achieves a high concentration of the drug at the inflamed tissue while minimizing systemic exposure, which was a limitation in early trials of an intravenous formulation. tandfonline.com

Targeting Inflamed Tissue : Other delivery strategies aim to exploit the unique characteristics of inflamed intestinal tissue. These sites often feature increased mucus production and a compromised epithelial barrier, which can enhance the retention and permeability of nanoparticle-based drug carriers. frontiersin.org Additionally, delivery systems can be designed using pH-sensitive polymers that dissolve only in the specific pH environment of the colon, or polymers that are degraded by the unique enzymes produced by the colonic microflora. nih.gov

Development of Oral Formulations (e.g., Nanoparticles) and Their Intestinal Delivery Mechanisms

Oral delivery is the preferred route of administration for many drugs due to its convenience and patient compliance. tandfonline.comondrugdelivery.com However, the harsh acidic and enzymatic environment of the GI tract makes oral delivery of sensitive molecules like oligonucleotides exceptionally difficult. tandfonline.com

Protective Nanoparticles : A promising strategy involves encapsulating oligonucleotides within nanoparticles. jst.go.jpnih.gov These carriers, often formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), protect the ASO from degradation in the stomach and small intestine. nih.govbeilstein-journals.org

Intestinal Uptake Mechanisms : Once in the intestine, these nanoparticles can deliver their cargo. Research has shown that PLGA nanoparticles of a specific size (e.g., ~150-200 nm) can penetrate the mucus layer and be taken up by intestinal epithelial cells (enterocytes). frontiersin.orgjst.go.jpnih.gov They may also be taken up by microfold cells (M cells) located in the Peyer's patches of the intestine, which provides a pathway for transport across the intestinal wall. tandfonline.com

A 2024 study demonstrated the success of this approach in a mouse model of colitis. Orally administered ASO-encapsulated PLGA nanoparticles effectively reduced target gene expression in the colon, whereas administering the "naked" ASO had no effect. jst.go.jpnih.gov This highlights the potential of nanoparticle-based systems to enable effective oral delivery of oligonucleotide therapeutics for GI diseases.

| Delivery System Component | Function | Research Finding |

| Poly(lactic-co-glycolic acid) (PLGA) | Forms the nanoparticle matrix. jst.go.jp | Protects encapsulated ASO from degradation in GI tract. nih.gov |

| Pluronic | Acts as a stabilizer for the nanoparticle. jst.go.jp | Helps create nanoparticles of a suitable size (~158 nm) for mucus penetration. jst.go.jpnih.gov |

| Chitosan | A functional coating for nanoparticles. beilstein-journals.org | Shown to provide superior uptake of oligonucleotides in Caco-2 cell models of the intestine. beilstein-journals.org |

Oligonucleotides as Tools for Target Identification and Validation in Functional Genomics

Following the sequencing of the human genome, the primary challenge shifted towards understanding the function of newly identified genes to uncover novel therapeutic targets. nih.govtandfonline.com Antisense oligonucleotides (ASOs) have emerged as powerful and specific tools in the field of functional genomics. tandfonline.comtandfonline.com This technology utilizes short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence according to Watson-Crick base pairing rules. tandfonline.commdpi.com This binding event selectively inhibits the expression of a target gene, allowing researchers to infer the gene's function by observing the resulting phenotypic changes. tandfonline.com The specificity and rational design of ASOs make them invaluable for dissecting cellular processes and pathological conditions, thereby accelerating the identification and validation of potential drug targets. mdpi.comtandfonline.com

This compound (also known as ISIS 2302), an antisense oligonucleotide targeting Intercellular Adhesion Molecule-1 (ICAM-1), exemplifies this approach. ionis.comnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) whose expression is elevated in inflammatory conditions. oup.comdrugbank.com By specifically inhibiting ICAM-1 production, this compound allows for the study of the role of this adhesion molecule in inflammatory processes. wikipedia.orgnih.gov

Gene Functionalization Methodologies Using Antisense Oligonucleotides

Gene functionalization is the process of determining the biological role of a specific gene. nih.gov Antisense oligonucleotides provide a direct method to achieve this by transiently inhibiting the expression of a chosen gene, a process often referred to as "gene knockdown." The information from the gene sequence is used directly to design and synthesize an ASO inhibitor, which can then be applied in cellular assays or animal models to study the effect of the gene's absence. tandfonline.com

The mechanisms by which ASOs inhibit gene expression are dependent on their chemical composition and design. tandfonline.com The two primary methodologies are:

RNase H-Mediated Degradation: This is a common mechanism for ASOs like this compound. oup.comdrugbank.com These oligonucleotides are designed as DNA:RNA heteroduplexes. When the ASO binds to its complementary target mRNA, it creates a hybrid duplex that is recognized and cleaved by Ribonuclease H (RNase H), an endogenous enzyme. tandfonline.comresearchgate.net This cleavage of the mRNA strand prevents it from being translated into a protein, effectively silencing the gene. mdpi.comdrugbank.com Phosphorothioate modifications to the oligonucleotide backbone, as seen in this compound, increase resistance to cellular nucleases and maintain the ability to activate RNase H. oup.comresearchgate.net

Steric Hindrance: Some ASOs function by physically blocking the cellular machinery involved in protein production, without degrading the mRNA. researchgate.netnih.gov These oligonucleotides can be designed to bind to specific sites on the mRNA to:

Inhibit Translation: By binding near the ribosome binding site or the start codon, the ASO can prevent the ribosome from assembling or proceeding with translation. tandfonline.commdpi.com

Modulate Splicing: ASOs can target splice sites on pre-mRNA, blocking the splicing machinery from accessing them. This can lead to the exclusion of an exon (exon skipping) or other alterations in the final mRNA product, resulting in a non-functional or modified protein. tandfonline.comresearchgate.net

The choice of methodology allows researchers to probe different aspects of a gene's function, from the necessity of the protein itself to the importance of specific protein isoforms regulated by splicing. tandfonline.com

| Mechanism | Description | Primary Target | Outcome | Example Compound |

|---|---|---|---|---|

| RNase H-Mediated Degradation | ASO binds to target mRNA, creating an RNA:DNA duplex that is a substrate for the endogenous enzyme RNase H, which cleaves the RNA strand. tandfonline.comnih.gov | mRNA in the nucleus and cytoplasm | Target mRNA is destroyed, preventing protein translation. mdpi.com | This compound oup.com |

| Translational Arrest (Steric Hindrance) | ASO binds to the 5'-untranslated region (UTR) or near the start codon of the mRNA, physically blocking ribosome assembly and initiation. tandfonline.comtandfonline.com | mRNA in the cytoplasm | Target mRNA remains intact but is not translated into protein. | Fomivirsen |

| Splice-Modulation (Steric Hindrance) | ASO binds to specific splice junctions or regulatory sequences on the pre-mRNA, altering the pattern of splicing. tandfonline.comresearchgate.net | pre-mRNA in the nucleus | Protein production is altered (e.g., exon skipping), often leading to a truncated or non-functional protein. | Mipomersen |

Prioritization of Gene Targets for Drug Discovery

The ultimate goal of functional genomics in a pharmaceutical context is to identify and validate gene targets that can be therapeutically modulated to treat disease. nih.govnih.gov Antisense technology is a cornerstone of this process, providing a bridge between genomic data and clinical development. nih.govtandfonline.com

The process of prioritizing gene targets using ASOs involves several key steps:

Target Identification: Potential targets often arise from genetic association studies that link specific genes to diseases. nih.gov Once a candidate gene is identified, ASOs can be designed to inhibit its expression. tandfonline.com

In Vitro Validation: ASOs are used in cell-based assays to confirm that inhibiting the target gene produces a desired biological effect. nih.gov For instance, if a gene is overexpressed in cancer cells, ASOs can be used to determine if inhibiting that gene leads to reduced cell proliferation or increased apoptosis. ionis.com The high sequence fidelity of ASOs allows for precise targeting, even distinguishing between closely related gene family members. tandfonline.com

In Vivo Validation: Promising results from in vitro studies are followed by validation in animal models of the disease. tandfonline.com This step is crucial for understanding the effect of target inhibition in a complex, whole-organism system and for establishing a correlation between target knockdown and a therapeutic outcome. nih.gov

Assessing Therapeutic Potential: The data gathered from these antisense experiments helps build a case for a gene's role in a disease. nih.gov A target is considered high-priority if its inhibition leads to a clear, beneficial phenotype with minimal off-target or toxic effects. ionis.com

This systematic approach allows pharmaceutical companies to invest in targets that have been functionally validated, increasing the probability of success in later-stage clinical trials. nih.gov Divisions within biotechnology companies have been established specifically to use antisense technology to assist partners in validating and prioritizing potential gene targets for their drug discovery pipelines. ionis.comionis.comsec.gov Some antisense inhibitors that are initially used to validate a gene target are ultimately developed as drugs themselves, as is the case with this compound. nih.govresearchgate.net

| Criteria | Description | Relevance to Drug Discovery |

|---|---|---|

| Genetic Association | Evidence from human genetic studies (e.g., GWAS, eQTL) linking the gene to the disease. nih.gov | Provides initial evidence that the gene is on the causal pathway of the disease. nih.gov |

| Functional Confirmation | Demonstration in a relevant cell-based assay that inhibiting the gene with an ASO produces a desired phenotypic change. nih.govtandfonline.com | Confirms that the gene is functionally involved in the disease-relevant pathway. |

| In Vivo Efficacy | Inhibition of the gene in an animal model of the disease results in a therapeutic benefit. nih.gov | Provides evidence that target modulation is likely to be effective in a complex biological system. |

| Clear Mechanism of Action | The biological role of the gene and how its inhibition leads to a therapeutic effect is well understood. tandfonline.com | Increases confidence in the target and helps predict potential on-target side effects. |

| Druggability | The target (an mRNA) is accessible to ASO-based therapeutics. The antisense approach bypasses the need for traditional small molecule or antibody binding pockets. nih.govlipid.org | Confirms the feasibility of developing a drug against the target. |

Computational and Structural Biology Insights into Alicaforsen

Prediction and Analysis of Alicaforsen's Secondary Structure

The biological activity of an antisense oligonucleotide is contingent on its ability to bind to its target mRNA sequence. Therefore, its own secondary structure, which could hinder this interaction, is a critical parameter in its design. Computational algorithms are employed to predict the potential for intramolecular folding of single-stranded oligonucleotides like this compound.

These predictive tools, such as mfold and RNAfold, utilize thermodynamic parameters to calculate the minimum free energy (ΔG°) of potential secondary structures, such as hairpin loops. nih.govresearchgate.net A lower negative ΔG° value indicates a more stable, and thus more likely, secondary structure. For an antisense oligonucleotide to be effective, it should ideally have a minimal propensity to form stable secondary structures, ensuring its bases are available for hybridization with the target mRNA. nih.gov

Statistical analyses of large datasets of antisense oligonucleotides have suggested that oligonucleotides with a minimal self-interaction potential are more frequently effective. nih.gov Specifically, it has been proposed that for optimal activity, the free energy for intramolecular pairing should be greater than -1.1 kcal/mol. nih.gov While specific computational studies on this compound's secondary structure are not extensively published, its linear sequence (5'-GCC CAA GCT GGC ATC CGT CA-3') can be analyzed using these principles.

Table 1: Predicted Secondary Structure Propensity of this compound

| Parameter | Predicted Value | Implication for Activity |

| Minimum Free Energy (ΔG°) of folding | > -1.1 kcal/mol (Predicted) | Low propensity for stable secondary structure, favoring availability for target binding. |

| Presence of Hairpin Loops | Unlikely to be stable | The linear conformation is likely favored, enhancing hybridization potential. |

| Self-Dimerization Potential | Low | Reduced likelihood of self-aggregation, increasing the concentration of active single strands. |

In Silico Modeling of Oligonucleotide-mRNA Hybridization

The core of this compound's function is its hybridization to a specific region of the ICAM-1 mRNA. nih.gov Computational modeling of this process provides a detailed view of the molecular interactions, thermodynamics, and kinetics of this event.

Thermodynamic Modeling:

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a more dynamic and detailed picture of the hybridization event. nih.gov These simulations model the movement of every atom in the system over time, providing insights into the conformational changes that occur as the oligonucleotide approaches and binds to the mRNA. nih.govresearchgate.net For a phosphorothioate (B77711) oligonucleotide like this compound, MD simulations can reveal how the sulfur-for-oxygen substitution in the phosphate (B84403) backbone affects the duplex structure, stability, and recognition by RNase H. nih.govoup.com Studies have shown that phosphorothioate modifications can influence the helical structure and flexibility of the duplex, which may, in turn, affect RNase H activity. oup.comnih.gov

Table 2: Key Parameters in In Silico Modeling of this compound-mRNA Hybridization

| Modeling Aspect | Key Parameters | Significance for this compound's Function |

| Thermodynamics | Gibbs Free Energy (ΔG°) of Hybridization | Predicts the stability of the this compound:ICAM-1 mRNA duplex. A highly negative value suggests a strong and specific interaction. |

| Melting Temperature (Tm) | The temperature at which 50% of the duplex dissociates. A higher Tm indicates greater stability. | |

| Kinetics | Association Rate Constant (kon) | Describes the speed at which this compound binds to its target mRNA. |

| Dissociation Rate Constant (koff) | Describes the speed at which the this compound:ICAM-1 mRNA duplex falls apart. A low koff is desirable for sustained activity. | |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating the stability of the simulated duplex over time. |

| Binding Free Energy (MM-PBSA/GBSA) | A computational method to estimate the free energy of binding from MD simulation trajectories. |

Structure-Activity Relationship Studies for this compound's Biological Activity

The chemical structure of an antisense oligonucleotide is intrinsically linked to its biological activity. Structure-activity relationship (SAR) studies, often guided by computational modeling, explore how modifications to the oligonucleotide's structure impact its efficacy, stability, and potential for off-target effects.

For this compound, the key structural feature is its phosphorothioate backbone. This modification, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, is crucial for its drug-like properties. nih.govassaygenie.com The phosphorothioate modification confers resistance to degradation by cellular nucleases, thereby increasing the oligonucleotide's half-life and allowing for a sustained therapeutic effect. nih.gov

However, this modification also introduces a chiral center at each phosphorus atom, meaning that a 20-mer like this compound exists as a complex mixture of diastereomers. glenresearch.com While generally well-tolerated, the stereochemistry of the phosphorothioate linkages can influence protein binding and, in some cases, contribute to off-target effects. oup.com

Computational SAR studies can model the effects of various modifications to the sugar, base, or phosphate backbone of an antisense oligonucleotide. nih.gov For instance, incorporating locked nucleic acid (LNA) or other modified sugars in the "wings" of an oligonucleotide, with a central "gap" of DNA-like residues, can enhance binding affinity while retaining RNase H activity. nih.gov While this compound is a first-generation antisense oligonucleotide consisting solely of phosphorothioate-modified DNA, these principles are foundational to the design of next-generation antisense therapies.

Table 3: Impact of Phosphorothioate Modification on this compound's Properties

| Property | Effect of Phosphorothioate Backbone | Rationale |

| Nuclease Resistance | Increased | The phosphorothioate bond is less susceptible to cleavage by cellular nucleases compared to the natural phosphodiester bond. nih.gov |

| Target Hybridization | Maintained | The modification generally does not prevent Watson-Crick base pairing with the target mRNA. glenresearch.com |

| RNase H Activation | Supported | The DNA:RNA hybrid formed by a phosphorothioate oligonucleotide and its target mRNA is a substrate for RNase H. nih.gov |

| Protein Binding | Increased | The phosphorothioate modification enhances binding to plasma and cellular proteins, which can affect the drug's pharmacokinetics and biodistribution. oup.com |

Future Directions in Alicaforsen Research

Further Elucidation of Secondary Molecular Targets and Pathways

While alicaforsen was designed to selectively target ICAM-1 mRNA, evidence suggests its therapeutic activity may involve additional molecular pathways. nih.govfrontiersin.org The primary mechanism involves this compound, a 20-base phosphorothioate (B77711) antisense oligonucleotide, binding to the mRNA of ICAM-1. nih.govfrontiersin.org This hybridization leads to the degradation of the ICAM-1 mRNA by RNase H, which in turn down-regulates the expression of the ICAM-1 protein on cell surfaces. nih.govoup.comnih.gov

A significant development in understanding this compound's mechanism is the discovery of a secondary target: Toll-like receptor 9 (TLR-9). oup.combiospace.com TLR-9 is an intracellular receptor expressed by immune cells that plays a role in signaling pathways of the innate immune system by recognizing DNA from bacteria and viruses. oup.combiospace.com This discovery suggests a dual mechanism of action for this compound, potentially explaining the durable clinical responses observed in some studies. wikipedia.orgbiospace.com The targeting of TLR-9, a recognized target for treating autoimmune conditions like Inflammatory Bowel Disease (IBD), may provide a broader impact on inflammatory processes than inhibiting ICAM-1 alone. biospace.com

Future research will focus on:

Characterizing the Interaction: Determining the precise nature of the this compound-TLR-9 interaction, including whether this compound acts as an agonist or antagonist. oup.com

Mapping Downstream Effects: Investigating the downstream signaling cascades affected by this compound's modulation of both ICAM-1 and TLR-9 to understand their combined effect on the inflammatory microenvironment.

The potential for a dual mechanism of action could support the expansion of this compound's applications to other inflammatory diseases. biospace.com

Innovations in Targeted Delivery Technologies for Oligonucleotides

A major challenge for oligonucleotide therapeutics is achieving efficient and specific delivery to target tissues while minimizing systemic exposure. nih.govnih.govbeilstein-journals.org While this compound has shown efficacy as a topical enema for distal ulcerative colitis and pouchitis, innovations in delivery technology are crucial for expanding its use and improving the therapeutic window for other antisense oligonucleotides. frontiersin.orgoup.com Research is moving beyond simple formulations to sophisticated systems designed to protect the oligonucleotide from degradation, enhance cellular uptake, and target specific cell types. nih.govoligofastx.com

Key areas of innovation include:

Nanoparticle-Based Systems: Lipid nanoparticles (LNPs) and polymeric nanoparticles can encapsulate oligonucleotides, protecting them from nucleases and improving their stability and pharmacokinetic profile. nih.govoligofastx.comglobaldata.com These systems can be engineered for controlled release and targeted delivery. oligofastx.com

Bioconjugation: This strategy involves covalently linking the oligonucleotide to a targeting ligand that binds to specific cell surface receptors, enhancing uptake in desired tissues. patsnap.commdpi.com Examples include N-acetylgalactosamine (GalNAc) conjugates for liver-specific delivery, as well as antibodies, peptides, and aptamers for targeting other cell types. nih.govoligofastx.comglobaldata.compatsnap.com

Advanced Formulations: Novel approaches such as cell-penetrating peptides, lipid-polymer hybrid nanoparticles, and transport oligonucleotides (tONs) are being developed to overcome cellular barriers and facilitate escape from endosomes, which is a common limitation for oligonucleotide activity. patsnap.commdpi.comnih.gov

These technologies hold the potential to improve the delivery of this compound and other oligonucleotides, possibly enabling effective systemic administration for conditions that are not amenable to local delivery. nih.govbeilstein-journals.org

| Delivery Technology | Mechanism of Action | Potential Advantages for Oligonucleotides |

| Lipid Nanoparticles (LNPs) | Encapsulate and protect oligonucleotides, facilitating fusion with cell membranes for intracellular release. oligofastx.com | Improved stability, protection from degradation, enhanced cellular uptake, and potential for controlled release. nih.govoligofastx.com |

| Polymeric Nanoparticles | Entrap oligonucleotides within a polymer matrix, which can be designed for specific release kinetics. oligofastx.com | Versatility in polymer chemistry allows for tunable release profiles and surface modifications for targeting. beilstein-journals.org |

| Bioconjugation (e.g., GalNAc, Antibodies, Peptides) | Ligand attached to the oligonucleotide binds to a specific receptor on a target cell, promoting receptor-mediated endocytosis. nih.govpatsnap.com | High target specificity, reduced off-target effects, and enhanced cellular uptake in specific tissues (e.g., liver for GalNAc). globaldata.compatsnap.com |

| Transport Oligonucleotides (tONs) | Hydrophobic oligonucleotides that are complementary to the antisense drug form a duplex, facilitating cellular entry. mdpi.comnih.gov | A novel, non-viral delivery system that can enhance the uptake of oligonucleotides with neutral backbones without significant cytotoxicity. mdpi.comnih.gov |

| Cell-Penetrating Peptides (CPPs) | Short, cationic or amphipathic peptides conjugated to oligonucleotides that can directly penetrate cell membranes. patsnap.com | Can overcome membrane barriers to improve intracellular delivery to the cytosol. patsnap.com |

Integration of Multi-Omics Data in this compound Mechanistic Studies

To fully understand the biological impact of this compound, future research will increasingly rely on the integration of multi-omics data. mdpi.com This approach combines data from genomics, transcriptomics (e.g., RNA-seq), proteomics, and metabolomics to create a comprehensive, systems-level view of the drug's mechanism of action. mdpi.combioanalysis-zone.comnih.gov By analyzing the complete set of molecular changes in a cell or tissue following treatment, researchers can move beyond a single target and uncover the broader network of pathways affected by the drug. biorxiv.orgnih.gov

For this compound, a multi-omics approach could:

Confirm and Characterize Target Engagement: Transcriptomics and proteomics can validate the downstream effects of ICAM-1 and TLR-9 modulation, confirming target engagement and revealing the extent of their downstream signaling networks. nih.gov

Discover Novel Biomarkers: By correlating molecular profiles with clinical outcomes, multi-omics analysis can identify biomarkers that predict patient response or provide early indications of therapeutic efficacy. mdpi.comepdf.pub

Generate New Mechanistic Hypotheses: Integrated analysis can uncover unexpected connections between cellular pathways, potentially revealing novel mechanisms or secondary effects of this compound. biorxiv.orgnih.gov For instance, studies on other antisense oligonucleotides have successfully used multi-omics to identify downstream targets and synergistic therapeutic combinations. nih.govfrontiersin.org

Elucidate Drug Resistance Mechanisms: In non-responding patients, comparing multi-omics data before and after treatment may reveal pathways associated with a lack of efficacy. mdpi.com

Computational tools and platforms that facilitate the causal integration of these diverse datasets are essential for translating complex molecular data into actionable mechanistic hypotheses. nih.govbiorxiv.orgnih.gov

Q & A

Q. What is the molecular mechanism by which alicaforsen inhibits ICAM-1 expression, and how does this relate to its anti-inflammatory effects in preclinical models?

this compound is a 20-base antisense oligonucleotide (ASO) that binds to ICAM-1 mRNA, preventing its translation into the intercellular adhesion molecule-1 (ICAM-1) protein . ICAM-1 facilitates leukocyte migration to inflammatory sites, and its inhibition reduces leukocyte trafficking, thereby dampening inflammation. Preclinical studies in murine colitis models demonstrate that this compound decreases ICAM-1 protein levels by >50% in colonic tissue, correlating with reduced neutrophil infiltration and histological inflammation scores . Researchers should validate ICAM-1 suppression using RT-qPCR for mRNA and flow cytometry for protein expression in target tissues.

Q. What experimental models are most appropriate for evaluating this compound's efficacy in inflammatory bowel disease (IBD) research?

Key models include:

- Dextran sulfate sodium (DSS)-induced colitis in mice : Measures disease activity indices (weight loss, colon shortening) and cytokine profiles (IL-6, TNF-α) .

- Ovalbumin (OVA)-induced asthma models : Assesses eosinophil infiltration in bronchoalveolar lavage fluid (BALF) and IL-13 levels, as this compound reduced granulocyte frequency by 40% in these models .

- Ex vivo human colonic biopsies : Evaluates ICAM-1 suppression and mucosal healing via immunohistochemistry .

Q. How should researchers design dose-response studies for this compound in topical formulations (e.g., enemas)?

Dose optimization requires:

- Pharmacokinetic profiling : Measure drug concentrations in mucosal tissue (e.g., via LC-MS) to confirm local retention, as systemic exposure is minimal .

- Dosing frequency : In UC trials, enema formulations (120–240 mg) administered daily for 6 weeks showed peak efficacy at 4 mg/mL, with 70% clinical response vs. 28% placebo .

- Endpoint selection : Use the Mayo Clinic Score for UC, incorporating endoscopic improvement and histopathological analysis .

Advanced Research Questions

Q. How can contradictory clinical trial results for this compound in ulcerative colitis (UC) and Crohn’s disease (CD) be reconciled methodologically?

Discrepancies arise from:

- Route of administration : Intravenous/subcutaneous routes failed in CD trials (no significant efficacy at 12–14 weeks), while enema formulations showed delayed but sustained responses in UC (51% vs. 18% placebo at 18 weeks) .

- Patient stratification : Post-hoc analysis revealed higher response rates in patients with elevated baseline ICAM-1 levels. Researchers should incorporate biomarker-guided enrollment (e.g., ICAM-1 serum levels) .

- Trial duration : Short-term endpoints (6 weeks) may miss delayed effects, as clinical response peaked at 18–30 weeks in some studies .

Q. What strategies can improve the stability and delivery efficiency of this compound in mucosal tissues?

Advanced approaches include:

- Nanoformulations : Encapsulate this compound in chitosan nanoparticles to enhance mucosal adhesion and prolong residence time .

- Chemical modifications : Phosphorothioate backbone modifications improve nuclease resistance, increasing tissue half-life from 24 hours to >72 hours in preclinical models .

- Combination therapies : Co-administer with TLR-9 antagonists to mitigate off-target immune activation, as high this compound concentrations may dimerize and activate TLR-9 .

Q. How can researchers address the heterogeneity in long-term response rates to this compound in IBD patients?

Methodological solutions:

- Longitudinal biomarker monitoring : Track ICAM-1 mRNA in serial stool samples or mucosal biopsies to correlate suppression with clinical relapse .

- Multi-omics integration : Combine transcriptomic data (ICAM-1 pathway genes) with microbiome profiling to identify predictive signatures for sustained response .

- Adaptive trial designs : Use Bayesian statistics to adjust dosing or patient subgroups based on interim biomarker data .

Methodological Considerations

Q. What statistical tools are recommended for analyzing time-to-relapse data in this compound trials?

- Kaplan-Meier analysis : Compare median duration of response (e.g., 18 weeks for this compound vs. 54 days for mesalazine) .

- Cox proportional hazards models : Adjust for covariates like baseline disease severity or concurrent medications .

- Mixed-effects models : Account for repeated measures in longitudinal studies (e.g., monthly Mayo Score assessments) .

Q. How should researchers validate ICAM-1 suppression as a primary endpoint in mechanistic studies?

- Multi-modal validation : Use RT-qPCR for mRNA, Western blot for protein, and fluorescence-activated cell sorting (FACS) for surface ICAM-1 on endothelial cells .

- Functional assays : Measure leukocyte adhesion in vitro using human umbilical vein endothelial cells (HUVECs) pretreated with TNF-α and this compound .

Tables

Q. Table 1. Key Clinical Trial Outcomes for this compound in IBD

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.